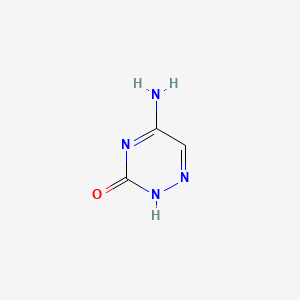

5-Amino-1,2,4-triazin-3(2H)-one

Overview

Description

5-Amino-1,2,4-triazin-3(2H)-one, also known as 5-AT, is an organic compound with a wide variety of applications in the scientific and medical fields. 5-AT is a heterocyclic compound with a ring structure that consists of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a colorless, odorless, and non-toxic solid compound. 5-AT has been used in a variety of research applications, including synthesis of compounds, drug delivery, and biochemical and physiological studies.

Scientific Research Applications

Antitumor Activity

6-Azacytosine: has been identified to exhibit antitumor properties. Its structure, based on the 1,2,4-triazine heterocyclic system, allows it to interfere with the proliferation of cancer cells. The compound and its nucleosides have shown antiproliferative activity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral and Anti-HIV Effects

The compound has also demonstrated antiviral and anti-HIV activities. Its analogs are structurally similar to pyrimidine nucleobases, which are essential components of nucleic acids. This structural similarity enables 6-Azacytosine to inhibit viral replication, making it a candidate for antiviral drug development .

Antifungal and Tuberculostatic Properties

In addition to its antiviral effects, 6-Azacytosine shows promise in treating fungal infections and tuberculosis. Its tuberculostatic effect can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Synthesis of Condensed Heterocyclic Compounds

6-Azacytosine serves as a precursor in the synthesis of various condensed heterocyclic compounds . These compounds have significant medical applications, including as antiviral , antitumor , and antihemolytic agents . The ability to synthesize such compounds broadens the scope of 6-Azacytosine’s applicability in pharmaceutical research .

Veterinary Medicine Applications

Some derivatives of 6-Azacytosine , such as 1-aryl-6-azauracils , are utilized in veterinary medicine as antiprotozoal drugs . These drugs combat the effects of protozoan parasites, highlighting the compound’s versatility beyond human medicine .

Photochemical Studies

6-Azacytosine: has been the subject of photochemical studies, particularly its behavior when isolated in low-temperature matrices and exposed to UV light. These studies provide insights into the compound’s stability and reactivity, which are crucial for its potential applications in photodynamic therapy .

Future Directions

properties

IUPAC Name |

5-amino-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNJCYYMRMXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239274 | |

| Record name | 6-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,2,4-triazin-3(2H)-one | |

CAS RN |

931-85-1 | |

| Record name | 5-Amino-1,2,4-triazin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azacytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2,4-triazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

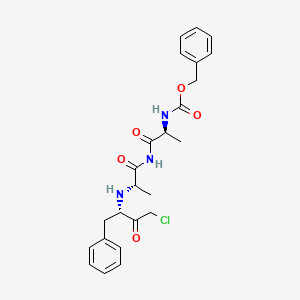

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

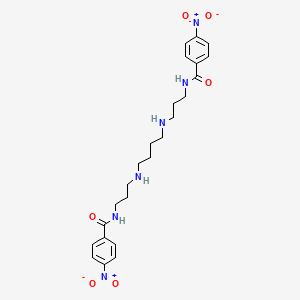

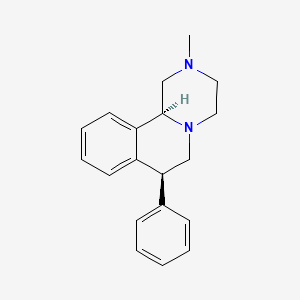

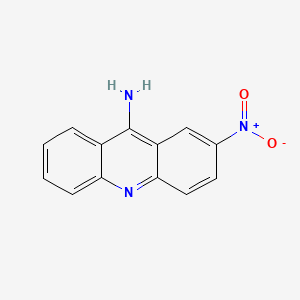

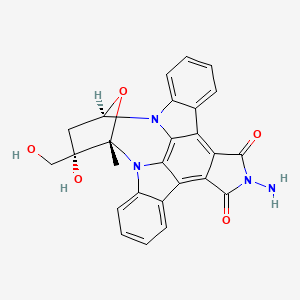

Feasible Synthetic Routes

Q & A

Q1: Is there evidence of 6-azacytosine interacting with specific enzymes involved in nucleic acid metabolism?

A2: Yes, studies have shown that 6-azacytosine can inhibit DNA methyltransferases. [] These enzymes play a crucial role in DNA methylation, an epigenetic modification that regulates gene expression. By inhibiting these enzymes, 6-azacytosine can potentially reactivate silenced genes, which has significant implications for cancer therapy.

Q2: What is the molecular formula and weight of 6-azacytosine?

A2: The molecular formula of 6-azacytosine is C4H4N4O. It has a molecular weight of 124.10 g/mol.

Q3: Are there any notable spectroscopic features of 6-azacytosine?

A4: 6-Azacytosine exhibits characteristic UV absorption spectra, which can be used for its identification and quantification. [] The peak absorption wavelength and molar absorptivity depend on the solvent and pH of the solution.

Q4: How stable is 6-azacytosine under different environmental conditions?

A5: 6-Azacytosine exhibits variable stability depending on the pH and temperature. [] It is more stable in acidic conditions than in alkaline solutions. Elevated temperatures can lead to degradation, so appropriate storage conditions are crucial.

Q5: Are there any known incompatibilities of 6-azacytosine with other materials?

A5: While specific material compatibilities are not extensively discussed in the provided literature, it's essential to avoid contact with strong oxidizing agents and incompatible solvents, which can lead to degradation. Standard laboratory practices for handling potentially reactive chemicals should be followed.

Q6: Does 6-azacytosine exhibit any catalytic activity itself?

A6: 6-Azacytosine is not known to possess intrinsic catalytic properties. Its biological activity primarily stems from its antimetabolite behavior, interfering with enzymatic processes rather than catalyzing reactions directly.

Q7: Have computational methods been employed to study 6-azacytosine?

A8: Yes, computational chemistry plays a significant role in understanding 6-azacytosine's properties and mechanisms. [] Density functional theory (DFT) calculations have been used to investigate its electronic structure, tautomeric forms, and interactions with enzymes. These insights guide the design of novel derivatives with enhanced activity and selectivity. []

Q8: How do structural modifications of 6-azacytosine impact its activity?

A9: Modifications to the 6-azacytosine scaffold, particularly at the N1, C2, and C5 positions, have been explored to modulate its activity and selectivity. [] For example, N1-glycosylation is crucial for its incorporation into nucleic acids. [] Substitutions at the C5 position can influence its interaction with specific enzymes.

Q9: Are there specific examples of how structural changes have been used to improve 6-azacytosine derivatives?

A10: Yes, the development of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (referred to as compound 1 in []) exemplifies successful SAR-driven optimization. This compound exhibited potent activity against various DNA viruses, highlighting how targeted modifications can significantly enhance antiviral efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.